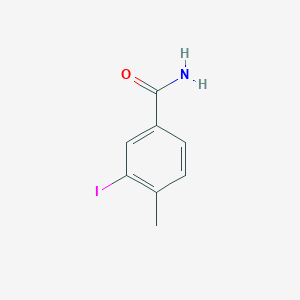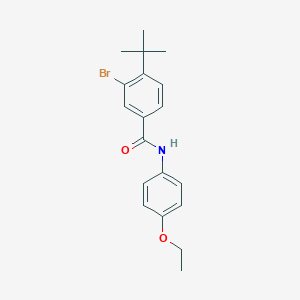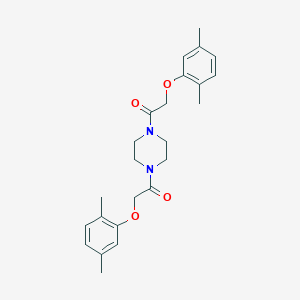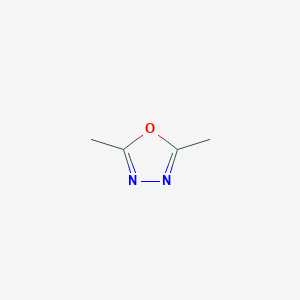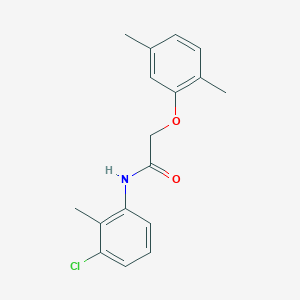![molecular formula C14H12ClN3O2 B185493 2-[(3-Chlorophenyl)carbamoylamino]benzamide CAS No. 302549-93-5](/img/structure/B185493.png)
2-[(3-Chlorophenyl)carbamoylamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Chlorophenyl)carbamoylamino]benzamide, also known as AC-262,536, is a synthetic androgen receptor modulator (SARM) developed by the pharmaceutical company Acadia Pharmaceuticals. It was originally designed as a potential treatment for muscle wasting and osteoporosis, but its potential applications have expanded to include enhancing athletic performance and improving body composition.
Mécanisme D'action
2-[(3-Chlorophenyl)carbamoylamino]benzamide works by binding to and activating the androgen receptor, which is found in various tissues throughout the body, including muscle and bone. This activation leads to an increase in protein synthesis and a decrease in protein breakdown, resulting in an overall increase in muscle mass and strength.
Biochemical and Physiological Effects:
In addition to its anabolic effects, this compound has also been shown to have anti-catabolic properties, meaning it can prevent the breakdown of muscle tissue. It has also been found to increase bone density and improve bone strength, making it a potential treatment for osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(3-Chlorophenyl)carbamoylamino]benzamide is its selectivity for the androgen receptor, meaning it has minimal effects on other hormonal pathways. This makes it a useful tool for studying the specific effects of androgen receptor activation. However, its potential for abuse in athletic settings and lack of long-term safety data are limitations that should be considered.
Orientations Futures
Future research on 2-[(3-Chlorophenyl)carbamoylamino]benzamide could explore its potential as a treatment for muscle wasting and osteoporosis, as well as its effects on other tissues and pathways in the body. Additionally, further studies could investigate its potential for improving athletic performance and body composition, as well as its safety and potential for abuse.
Méthodes De Synthèse
The synthesis of 2-[(3-Chlorophenyl)carbamoylamino]benzamide involves several steps, including the reaction of 3-chloroaniline with phosgene to form 3-chloroisocyanato-benzene. This intermediate is then reacted with 2-aminobenzamide to produce this compound. The purity and yield of the final product can be improved through recrystallization and other purification techniques.
Applications De Recherche Scientifique
2-[(3-Chlorophenyl)carbamoylamino]benzamide has been the subject of numerous scientific studies, particularly in the field of sports medicine and exercise physiology. These studies have investigated its potential to increase muscle mass and strength, improve bone density, and enhance athletic performance.
Propriétés
| 302549-93-5 | |
Formule moléculaire |
C14H12ClN3O2 |
Poids moléculaire |
289.71 g/mol |
Nom IUPAC |
2-[(3-chlorophenyl)carbamoylamino]benzamide |
InChI |
InChI=1S/C14H12ClN3O2/c15-9-4-3-5-10(8-9)17-14(20)18-12-7-2-1-6-11(12)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) |
Clé InChI |
RUEFVAKVNKCOBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=CC(=CC=C2)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=CC(=CC=C2)Cl |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


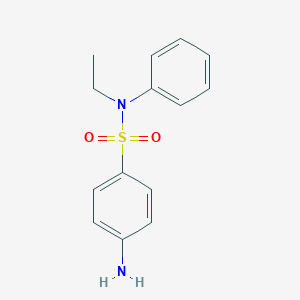

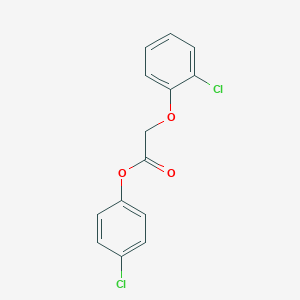
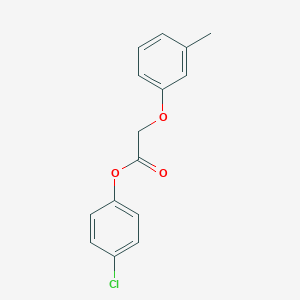

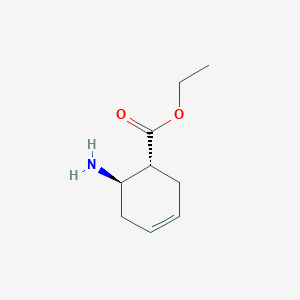
![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)
